molecular formula C6H11BrO2 B13524919 rac-(2R,3R)-3-bromo-2-methoxyoxane

rac-(2R,3R)-3-bromo-2-methoxyoxane

Cat. No.: B13524919
M. Wt: 195.05 g/mol
InChI Key: KDNZVQWZDAOKBR-PHDIDXHHSA-N
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Description

Rac-(2R,3R)-3-bromo-2-methoxyoxane is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane typically involves the bromination of 2-methoxyoxane. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-3-bromo-2-methoxyoxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-methoxyoxane derivatives with different functional groups.

    Oxidation: Formation of 2-methoxyoxane-3-carboxylic acid.

    Reduction: Formation of 2-methoxyoxane.

Scientific Research Applications

Rac-(2R,3R)-3-bromo-2-methoxyoxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-bromo-2-methoxyoxane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Rac-(2R,3R)-3-chloro-2-methoxyoxane: Similar structure but with a chlorine atom instead of bromine.

    Rac-(2R,3R)-3-fluoro-2-methoxyoxane: Contains a fluorine atom instead of bromine.

    Rac-(2R,3R)-3-iodo-2-methoxyoxane: Contains an iodine atom instead of bromine.

Uniqueness

Rac-(2R,3R)-3-bromo-2-methoxyoxane is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of chemical reactions compared to chlorine or fluorine. This makes it a versatile compound for various synthetic applications.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

(2R,3R)-3-bromo-2-methoxyoxane

InChI

InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

KDNZVQWZDAOKBR-PHDIDXHHSA-N

Isomeric SMILES

CO[C@H]1[C@@H](CCCO1)Br

Canonical SMILES

COC1C(CCCO1)Br

Origin of Product

United States

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